molecular formula C11H13NO B1316485 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone CAS No. 82771-59-3

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

Cat. No. B1316485
CAS RN: 82771-59-3
M. Wt: 175.23 g/mol
InChI Key: KKJBHMRJVQULAV-UHFFFAOYSA-N
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Description

“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a chemical compound with the CAS Number: 82771-59-3 . It has a molecular weight of 175.23 and its linear formula is C11H13NO .


Molecular Structure Analysis

The molecular structure of “1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is represented by the linear formula C11H13NO . More detailed structural information may be available through resources such as PubChem .


Physical And Chemical Properties Analysis

“1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone” is a compound that can exist in a liquid, solid, semi-solid, or lump form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone and its derivatives have been extensively studied for their unique chemical properties and potential applications in chemical synthesis. For instance, Mikhailovskii et al. (2016) demonstrated the reaction of "push–pull" enamines derived from the tetrahydroisoquinoline series with ninhydrin, leading to the formation of a tricyclic tetrahydroindeno[1,2-b]pyrrole system. This reaction showcases the compound's utility in synthesizing complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Mikhailovskii et al., 2016).

Pharmacological Applications

Derivatives of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone have found significant interest in pharmacological research, particularly in the development of novel therapeutic agents. Ogiyama et al. (2015) identified an 8-methoxytetrahydroisoquinoline derivative as a novel orally active N-type calcium channel blocker for neuropathic pain, showcasing the compound's therapeutic potential without CYP inhibition liability. This research highlights the importance of structural modifications of tetrahydroisoquinoline derivatives in achieving desired pharmacological profiles (Ogiyama et al., 2015).

Anticancer Research

The tetrahydroisoquinoline scaffold is also a focus of anticancer research. Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications, aiming to discover safer anticancer drugs. Their study indicates the potential of these compounds in anticancer drug development, demonstrating significant cytotoxicity against breast cancer cell lines (Redda et al., 2010).

Neuroprotection and Neurotoxicity

Peana et al. (2019) discussed the dual nature of tetrahydroisoquinolines (TIQs) derivatives, from neurotoxicity to neuroprotection. This review sheds light on the complex biological actions of TIQs and their metabolites, suggesting that some derivatives could offer neuroprotective and neurorestorative actions, which could be pivotal in treating neurodegenerative diseases (Peana et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBHMRJVQULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510736
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone

CAS RN

82771-59-3
Record name 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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